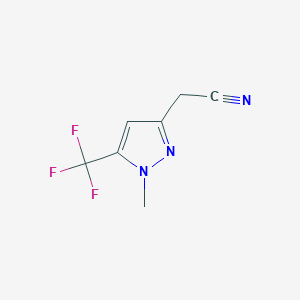2-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)acetonitrile
CAS No.: 1260659-29-7
Cat. No.: VC5116321
Molecular Formula: C7H6F3N3
Molecular Weight: 189.141
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1260659-29-7 |
|---|---|
| Molecular Formula | C7H6F3N3 |
| Molecular Weight | 189.141 |
| IUPAC Name | 2-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]acetonitrile |
| Standard InChI | InChI=1S/C7H6F3N3/c1-13-6(7(8,9)10)4-5(12-13)2-3-11/h4H,2H2,1H3 |
| Standard InChI Key | UGAGCTBWKKFXKH-UHFFFAOYSA-N |
| SMILES | CN1C(=CC(=N1)CC#N)C(F)(F)F |
Introduction
Structural Identification and Molecular Properties
IUPAC Nomenclature and Molecular Formula
The compound is systematically named 2-(1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)acetonitrile, reflecting its pyrazole ring substituted with a methyl group at position 1, a trifluoromethyl group at position 5, and an acetonitrile moiety at position 3. Its molecular formula is C₇H₆F₃N₃, with a molecular weight of 189.14 g/mol .
Stereoelectronic Features
The trifluoromethyl (-CF₃) group introduces strong electron-withdrawing effects, polarizing the pyrazole ring and enhancing the electrophilicity of the acetonitrile group. The planar pyrazole core facilitates π-π stacking interactions, while the nitrile (-CN) group contributes to dipole moments, influencing solubility in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]acetonitrile | |
| SMILES | CN1C(=CC(=N1)CC#N)C(F)(F)F | |
| InChI Key | UGAGCTBWKKFXKH-UHFFFAOYSA-N | |
| Molecular Weight | 189.14 g/mol |
Synthetic Methodologies
Laboratory-Scale Synthesis
The compound is synthesized via nucleophilic substitution or condensation reactions. A representative pathway involves:
-
Formation of the pyrazole core: 1-Methyl-5-(trifluoromethyl)-1H-pyrazole is prepared by cyclizing hydrazine derivatives with trifluoromethyl-containing diketones.
-
Acetonitrile functionalization: The pyrazole intermediate undergoes alkylation with chloroacetonitrile in the presence of a base (e.g., potassium carbonate) in DMF at 60–80°C .
Reaction Scheme:
Industrial Production
Industrial methods prioritize cost efficiency and scalability:
-
Continuous flow reactors minimize side reactions and improve yield.
-
Purification: Recrystallization from ethanol/water mixtures or column chromatography isolates the product in >95% purity .
Reactivity and Chemical Transformations
Hydrolysis of the Nitrile Group
The acetonitrile moiety undergoes hydrolysis under acidic or basic conditions:
-
Acidic hydrolysis: Yields the corresponding carboxylic acid ().
-
Basic hydrolysis: Forms the ammonium salt, which can be acidified to the carboxylic acid.
Nucleophilic Substitution
Applications in Scientific Research
Agrochemical Development
The trifluoromethyl group enhances lipid solubility, enabling penetration into plant cuticles. This compound serves as a precursor to herbicides targeting acetolactate synthase (ALS), a key enzyme in branched-chain amino acid biosynthesis .
Pharmaceutical Intermediates
-
Antiviral agents: The nitrile group is metabolized to carboxylic acids, which inhibit viral proteases .
-
Kinase inhibitors: Pyrazole derivatives modulate ATP-binding pockets in oncogenic kinases .
Coordination Chemistry
The nitrile nitrogen acts as a Lewis base, forming complexes with transition metals (e.g., Pd, Cu) for catalytic applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume